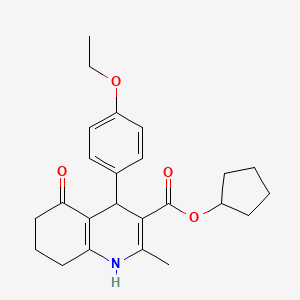
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol, also known as BPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. BPEB is a chiral compound that belongs to the class of β-phenylethanolamines and has a molecular weight of 398.3 g/mol.
Mecanismo De Acción
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol exerts its pharmacological effects by binding to the dopamine D3 receptor and activating downstream signaling pathways. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in reward processing and addiction. This compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of locomotor activity, and the induction of reward-related behaviors. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol in laboratory experiments is its high selectivity and affinity for the dopamine D3 receptor, which allows for precise modulation of this receptor's activity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, this compound's pharmacokinetic properties, such as its half-life and metabolism, are not well understood, which can limit its potential applications in drug discovery.
Direcciones Futuras
There are several future directions for research on 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol, including the development of novel drugs that target the dopamine D3 receptor based on its structure and pharmacological properties. Additionally, further studies are needed to elucidate the pharmacokinetic properties of this compound, which can inform its potential therapeutic applications. Finally, studies are needed to investigate the role of the dopamine D3 receptor in various neuropsychiatric disorders, such as addiction and schizophrenia, and the potential of this compound as a therapeutic agent for these disorders.
Métodos De Síntesis
The synthesis of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol can be achieved through several methods, including the reduction of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanone using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanone using Raney Nickel catalyst and hydrogen gas. The yield of this compound obtained through these methods ranges from 50-80%.
Aplicaciones Científicas De Investigación
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol has been extensively studied for its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to be a potent and selective agonist of the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders, such as schizophrenia and drug addiction. This compound has also been studied for its potential applications in drug discovery, as it can serve as a lead compound for the development of novel drugs that target the dopamine D3 receptor.
Propiedades
IUPAC Name |
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO/c22-20-13-11-19(12-14-20)21(24,18-9-5-2-6-10-18)16-23-15-17-7-3-1-4-8-17/h1-14,23-24H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZOMQARKCSJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5125493.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)

![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)

![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)



![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)


![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5125585.png)